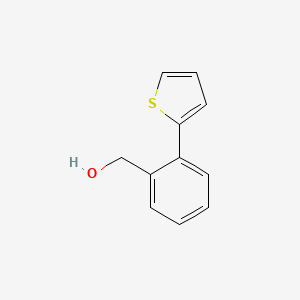

(2-Thien-2-ylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-thiophen-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUULMJAEIKVTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383779 | |

| Record name | [2-(Thiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773872-97-2 | |

| Record name | [2-(Thiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Thien-2-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Thien-2-ylphenyl)methanol is a biaryl methanol of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring linked to a phenyl methanol scaffold, presents a unique combination of steric and electronic properties. The thiophene moiety, a well-recognized bioisostere of the benzene ring, can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development.

Nomenclature and Isomerism

It is crucial to distinguish between the two positional isomers:

-

This compound: The thiophene and methanol groups are attached to adjacent carbons on the phenyl ring (ortho substitution).

-

Phenyl(thiophen-2-yl)methanol: The phenyl and thiophene groups are attached to the same carbon of the methanol unit.

This guide will primarily focus on This compound , while information on phenyl(thiophen-2-yl)methanol will be provided for comparative purposes.

Synthesis of this compound

The most direct and logical synthetic route to this compound is a two-step process starting from commercially available precursors. This involves a palladium-catalyzed cross-coupling reaction to form the biaryl aldehyde, followed by reduction to the desired alcohol.

Step 1: Synthesis of 2-(2-Thienyl)benzaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] In this step, 2-bromobenzaldehyde is coupled with 2-thienylboronic acid in the presence of a palladium catalyst and a base.

Diagram 1: Suzuki-Miyaura Coupling for 2-(2-Thienyl)benzaldehyde Synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

Procedure:

-

To a reaction vessel, add 2-bromobenzaldehyde, 2-thienylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2-thienyl)benzaldehyde.

-

Step 2: Reduction of 2-(2-Thienyl)benzaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. Mild reducing agents such as sodium borohydride (NaBH₄) are typically employed for this purpose, as they are selective for aldehydes and ketones and tolerate a wide range of other functional groups.

Diagram 2: Reduction of 2-(2-Thienyl)benzaldehyde.

Experimental Protocol: Aldehyde Reduction

-

Materials:

-

2-(2-Thienyl)benzaldehyde (1.0 eq)

-

Sodium borohydride (1.5 eq)

-

Methanol

-

-

Procedure:

-

Dissolve 2-(2-thienyl)benzaldehyde in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product, this compound, can be purified by column chromatography if necessary.

-

Chemical and Physical Properties

| Property | This compound | Phenyl(thiophen-2-yl)methanol | 2-Thiophenemethanol |

| CAS Number | 773872-97-2 | 26059-21-2 | 636-72-6[3] |

| Molecular Formula | C₁₁H₁₀OS | C₁₁H₁₀OS | C₅H₆OS[3] |

| Molecular Weight | 190.26 g/mol | 190.27 g/mol | 114.17 g/mol [3] |

| Physical Form | Not specified | Solid | Clear light yellow liquid[3] |

| Boiling Point | Not specified | Not specified | 206-207 °C @ 760 mmHg[3] |

| Melting Point | Not specified | Not specified | Not applicable |

| Density | Not specified | Not specified | 1.205-1.215 g/mL (20 °C)[3] |

| Refractive Index | Not specified | Not specified | 1.562-1.568 (20 °C)[3] |

Note: The absence of specific data for this compound highlights an opportunity for further research to characterize this compound fully.

Spectroscopic Data (Predicted and Comparative)

Detailed spectroscopic data for this compound is not currently available. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR:

-

Aromatic protons on the phenyl and thiophene rings in the range of δ 7.0-8.0 ppm.

-

A singlet or a doublet for the benzylic protons (-CH₂OH) around δ 4.5-5.0 ppm.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic carbons in the range of δ 120-145 ppm.

-

A signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm.

-

-

IR Spectroscopy:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic rings around 3000-3100 cm⁻¹.

-

C=C stretching bands for the aromatic rings in the region of 1450-1600 cm⁻¹.

-

A C-O stretching band around 1000-1100 cm⁻¹.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) at m/z = 190.

-

For comparison, the spectroscopic data for 2-Thiophenemethanol is well-documented and can be found on databases such as PubChem.[3]

Reactivity

The reactivity of this compound is primarily dictated by the hydroxyl group and the two aromatic rings.

-

Reactions of the Hydroxyl Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-thienyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid, 2-(2-thienyl)benzoic acid, with stronger oxidizing agents such as potassium permanganate (KMnO₄).

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.

-

Etherification: The hydroxyl group can be converted into an ether under appropriate conditions (e.g., Williamson ether synthesis).

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions.

-

-

Reactions of the Aromatic Rings:

-

Electrophilic Aromatic Substitution: Both the phenyl and thiophene rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the substituents will influence the position of substitution. The thiophene ring is generally more reactive towards electrophilic substitution than the benzene ring.

-

Applications in Drug Discovery and Materials Science

The biaryl methanol scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[4] The incorporation of a thiophene ring in place of a phenyl ring can modulate a compound's metabolic stability, solubility, and target-binding interactions.[5]

-

Medicinal Chemistry:

-

This compound can serve as a key intermediate in the synthesis of novel therapeutic agents. Its derivatives could be explored for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The thienyl group can participate in hydrogen bonding and π-stacking interactions within protein binding pockets, potentially enhancing potency and selectivity.[5]

-

The structural motif is present in various classes of drugs, and its derivatives could be designed as analogs of existing pharmaceuticals to improve their properties.

-

-

Materials Science:

-

Thiophene-containing organic molecules are of great interest in the development of organic electronics due to their excellent charge transport properties. Derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

-

Conclusion

This compound is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. While a comprehensive experimental characterization of this compound is still needed, its synthesis is readily achievable through established synthetic methodologies. This guide provides a foundational understanding of its chemical properties and outlines clear, actionable protocols for its preparation, empowering researchers to explore its utility in their respective fields. The structural novelty and synthetic accessibility of this compound make it a compelling target for further investigation and a valuable building block for the development of next-generation functional molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Structure Elucidation of (2-Thien-2-ylphenyl)methanol: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel compounds. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for (2-Thien-2-ylphenyl)methanol (CAS No. 26059-21-2), a molecule of interest in synthetic and medicinal chemistry. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a logical and self-validating workflow. This document is designed for professionals in the chemical sciences, offering not just protocols, but the causal reasoning behind the experimental choices and data interpretation, thereby upholding the highest standards of scientific integrity.

Introduction: The Imperative for Unambiguous Identification

This compound is a bi-aromatic methanol derivative featuring both a phenyl and a thiophene ring attached to a central carbinol carbon. Such scaffolds are prevalent in medicinal chemistry and materials science. Before any biological or material property evaluation, its molecular structure must be unequivocally confirmed. The process of structure elucidation is a systematic investigation that pieces together molecular fragments and functional groups to reveal the complete chemical architecture.[1][2]

Our approach is multi-faceted, leveraging the unique strengths of several analytical techniques. We will first determine the molecular formula, which provides the elemental "parts list." Next, we will identify the functional groups present. Finally, we will assemble the complete atomic connectivity to build the final structure. This integrated methodology ensures that all data points converge to support a single, correct structure.

The Workflow: A Strategy for Structural Determination

Caption: The integrated workflow for structure elucidation.

Part I: Molecular Formula and Unsaturation

The first critical step is to determine the molecular formula and the Index of Hydrogen Deficiency (IHD), which indicates the total number of rings and/or multiple bonds. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition, as different combinations of atoms will have slightly different exact masses.

For this compound, the molecular formula is C₁₁H₁₀OS.

-

Calculated Exact Mass: 190.0428

-

Index of Hydrogen Deficiency (IHD):

-

Formula: IHD = C - H/2 - X/2 + N/2 + 1

-

For C₁₁H₁₀OS: IHD = 11 - 10/2 + 1 = 7

-

Interpretation: An IHD of 7 is consistent with the proposed structure, which contains a phenyl ring (IHD=4) and a thiophene ring (IHD=3, counting the two double bonds and one ring).

-

Fragmentation Analysis: Electron Impact (EI) ionization often causes the molecular ion (M⁺) to fragment in predictable ways, providing structural clues.[3] Key fragmentation pathways for aromatic alcohols include alpha-cleavage and dehydration.[4][5]

| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Pathway |

| 190 | [C₁₁H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 172 | [C₁₁H₈S]⁺ | Dehydration (Loss of H₂O)[5][6] |

| 113 | [C₅H₅S]⁺ | α-cleavage (Loss of Phenyl Radical) |

| 107 | [C₇H₇O]⁺ | Rearrangement product after fragmentation[7][8] |

| 77 | [C₆H₅]⁺ | α-cleavage (Loss of Thienyl-Methanol Radical) |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Use the instrument software to determine the exact mass of the molecular ion peak and compare it to the calculated mass for C₁₁H₁₀OS.

Part II: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]

Infrared (IR) Spectroscopy

Expertise & Causality: The absorption of infrared radiation excites molecular vibrations (stretching, bending). The frequency of absorption is dependent on the bond strength and the masses of the connected atoms. Therefore, specific functional groups give rise to characteristic peaks in the IR spectrum.

For an alcohol containing aromatic rings, we expect to see several key absorptions:

-

A broad, strong absorption for the O-H stretch, indicative of hydrogen bonding.[10][11][12]

-

Absorptions characteristic of the aromatic rings (C-H and C=C stretching).

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3500 - 3200 (broad, strong) | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 (sharp, medium) | C-H Stretch | Aromatic (Phenyl & Thienyl) |

| 1600 - 1450 (medium) | C=C Stretch | Aromatic Ring Backbone |

| ~1430, ~1370 | In-plane C-H Bending | Aromatic Rings |

| 1260 - 1050 (strong) | C-O Stretch | Secondary Alcohol[12] |

| ~850, ~750, ~700 | Out-of-plane C-H Bending | Aromatic Substitution Pattern |

Experimental Protocol: FTIR (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the press and apply consistent pressure to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Part III: The Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1]

¹H NMR Spectroscopy: Proton Environments

Expertise & Causality: ¹H NMR provides four key pieces of information:

-

Number of Signals: Indicates the number of chemically non-equivalent proton environments.

-

Chemical Shift (δ): The position of a signal reveals the electronic environment of the proton. Electron-withdrawing groups cause a downfield shift (higher ppm).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Arises from the influence of neighboring protons (n+1 rule) and reveals proton connectivity.[9]

| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~7.4 - 7.2 | 5H | Multiplet (m) | Phenyl ring protons (C₆H₅) |

| ~7.2 - 6.9 | 3H | Multiplet (m) | Thienyl ring protons (C₄H₃S) |

| ~5.9 | 1H | Singlet (s) | Methine proton (-CH(OH)-) |

| ~2.5 - 4.0 (variable) | 1H | Singlet (s, broad) | Hydroxyl proton (-OH), D₂O exchangeable[13] |

Trustworthiness Note: The broad singlet of the hydroxyl proton will disappear upon shaking the NMR sample with a drop of D₂O, as the proton exchanges with deuterium. This is a definitive test for an -OH or -NH proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

| Predicted Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | | :--- | :--- | :--- | :--- | | ~145 - 140 | C (Quaternary) | C-S of thiophene & C attached to thiophene | | ~129 - 125 | CH | Phenyl & Thienyl carbons | | ~75 | CH | Methine carbon (-C(OH)-)[10] |

NMR Workflow & Protocols

Caption: Standard workflow for NMR data acquisition and processing.

Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID) to obtain the final spectrum.

Protocol for ¹³C NMR Acquisition:

-

Sample and Setup: Use the same sample and instrument setup as for ¹H NMR.

-

Acquisition: Use a standard ¹³C pulse program with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.[14]

-

Processing: Process the data similarly to the ¹H spectrum.

Synthesis and Final Confirmation

By integrating the data from all three techniques, we can definitively confirm the structure of this compound.

-

MS establishes the molecular formula as C₁₁H₁₀OS and an IHD of 7.

-

IR confirms the presence of an alcohol (-OH) functional group and aromatic rings.

-

¹³C NMR shows the expected number of carbon signals, including one methine carbon in the alcohol region (~75 ppm) and several aromatic carbons.

-

¹H NMR shows the correct number of protons for each environment: five for the phenyl ring, three for the thienyl ring, one for the methine position, and one D₂O-exchangeable proton for the hydroxyl group. The singlet nature of the methine proton confirms it has no adjacent protons, consistent with its position between the two aromatic rings.

All spectroscopic data are in complete agreement with the proposed structure, providing a high degree of confidence in the elucidation. This rigorous, multi-technique approach ensures the scientific integrity of the result, which is paramount for subsequent research and development activities.

References

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. sydney.edu.au [sydney.edu.au]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

A Technical Whitepaper on Phenyl(thiophen-2-yl)methanol (CAS 26059-21-2): Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of Phenyl(thiophen-2-yl)methanol (CAS No. 26059-21-2), a heterocyclic secondary alcohol of significant interest to the chemical and pharmaceutical research communities. The document delineates a robust and plausible synthetic pathway, details the expected analytical and spectroscopic profile for structural verification, and explores its potential as a versatile building block in drug discovery. By contextualizing the compound within the broader landscape of medicinal chemistry, where the thiophene moiety is recognized as a privileged structural motif, this paper serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents. All protocols and claims are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction and Chemical Identity

Phenyl(thiophen-2-yl)methanol is a bifunctional organic molecule featuring a central carbinol group attached to both a phenyl and a thiophen-2-yl substituent. Its CAS number is 26059-21-2.[1] The presence of the thiophene ring is of particular importance; it is a well-established bioisostere for the benzene ring, often utilized by medicinal chemists to modulate physicochemical properties such as lipophilicity and metabolic stability, or to forge new interactions with biological targets.[2] As such, Phenyl(thiophen-2-yl)methanol is not merely a chemical reagent but a strategic precursor for developing novel compounds in therapeutic areas ranging from oncology to cardiovascular disease.[2][3][4]

This guide will refer to the compound by its IUPAC-preferred name, Phenyl(thiophen-2-yl)methanol, to maintain clarity and accuracy.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 26059-21-2 | [1] |

| Molecular Formula | C₁₁H₁₀OS | [1] |

| Molecular Weight | 190.26 g/mol | [1] |

| IUPAC Name | Phenyl(thiophen-2-yl)methanol | [1] |

| Synonym | Phenyl(2-thienyl)methanol | |

| SMILES | OC(C1=CC=CS1)C1=CC=CC=C1 | [1] |

| InChIKey | AASDNBSTNIJBFZ-UHFFFAOYNA-N | [1] |

| Physical Form | Solid | |

Plausible Synthetic Pathway: Grignard Reaction

Expertise & Causality: The synthesis of a secondary alcohol bearing two distinct aryl groups is classically and most reliably achieved via a Grignard reaction. This method is chosen for its high efficiency, broad substrate scope, and the formation of a robust carbon-carbon bond. The logic involves the nucleophilic attack of an organometallic reagent (a Grignard reagent) on an electrophilic carbonyl carbon (an aldehyde). For Phenyl(thiophen-2-yl)methanol, reacting phenylmagnesium bromide with thiophene-2-carboxaldehyde is the most direct and field-proven approach. This pathway is self-validating as it relies on one of the most fundamental and well-understood transformations in synthetic organic chemistry.

Caption: Retrosynthesis and forward synthesis of Phenyl(thiophen-2-yl)methanol.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize Phenyl(thiophen-2-yl)methanol from bromobenzene and thiophene-2-carboxaldehyde.

Materials:

-

Magnesium turnings (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (catalytic)

-

Bromobenzene (1.05 eq)

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Grignard Reagent Preparation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.1 eq) to the flask. Add a single crystal of iodine.

-

Heat the flask gently under a flow of nitrogen until violet iodine vapors are observed; this activates the magnesium surface. Cool to room temperature.

-

Add a small portion of anhydrous THF.

-

Dissolve bromobenzene (1.05 eq) in anhydrous THF and add it to the dropping funnel. Add a small amount to the magnesium and wait for the exothermic reaction to initiate (cloudiness, bubbling).

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for 1 hour at room temperature to ensure full formation of phenylmagnesium bromide.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve thiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After addition, allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates consumption of the aldehyde.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid product by flash column chromatography (e.g., 80:20 Hexanes:Ethyl Acetate) to yield pure Phenyl(thiophen-2-yl)methanol.

-

Analytical Characterization & Spectroscopic Profile

Structural confirmation and purity assessment are paramount.[5][6] While specific experimental spectra for this compound are not widely published, a robust spectroscopic profile can be predicted based on its chemical structure and established principles of NMR, IR, and mass spectrometry.[7][8]

Caption: Standard workflow for purification and analysis of the synthesized product.

Table 2: Predicted Spectroscopic Data for Phenyl(thiophen-2-yl)methanol

| Technique | Expected Observations |

|---|---|

| ¹H NMR | ~7.2-7.5 ppm: Multiplets, 5H (Phenyl protons). ~6.9-7.3 ppm: Multiplets, 3H (Thienyl protons). ~5.9 ppm: Singlet, 1H (Methine proton, -CH(OH)-). ~2.0-4.0 ppm: Broad singlet, 1H (Hydroxyl proton, -OH). |

| ¹³C NMR | ~140-145 ppm: Quaternary carbons (ipso-C of phenyl and thienyl). ~125-130 ppm: Phenyl CH carbons. ~124-127 ppm: Thienyl CH carbons. ~70-75 ppm: Methine carbon (-CH(OH)-). |

| IR (cm⁻¹) | ~3200-3500 (broad): O-H stretch (alcohol). ~3050-3100: Aromatic C-H stretch. ~1600, 1490, 1450: Aromatic C=C ring stretches. ~1050-1150: C-O stretch (secondary alcohol). |

| Mass Spec. (EI) | m/z 190: Molecular ion peak [M]⁺. m/z 172: [M-H₂O]⁺, loss of water. m/z 113: [C₄H₃S-CO]⁺ fragment. m/z 105: [C₆H₅-CO]⁺ fragment (benzoyl cation). m/z 77: [C₆H₅]⁺ fragment (phenyl cation). |

Applications in Research and Drug Development

Phenyl(thiophen-2-yl)methanol is best viewed as a strategic intermediate. Its value lies in the three reactive sites that can be selectively functionalized: the hydroxyl group, the phenyl ring, and the thiophene ring. The hydroxyl group is a ready handle for nucleophilic or electrophilic reactions, allowing the molecule to be tethered to other scaffolds or pharmacophores.

Derivatives of this core structure are precursors to compounds with a wide range of biological activities, leveraging the thiophene ring's privileged status.[2]

-

Anti-platelet Agents: The thienopyridine scaffold, found in drugs like clopidogrel, highlights the importance of thiophene derivatives in cardiovascular medicine.[4]

-

Antihypertensive Agents: Thienopyrimidinediones have been synthesized and shown to be potent antihypertensive agents.[3]

-

Oncology: Thiophene-containing molecules have been developed as potent apoptosis-inducing agents and inhibitors of key cancer-related targets like VEGFR-2, which is crucial for angiogenesis.[2][9]

Caption: Potential derivatization pathways from the core scaffold.

Safety, Handling, and Storage

As a research chemical, Phenyl(thiophen-2-yl)methanol requires careful handling to minimize exposure and ensure laboratory safety. The compound is not extensively regulated but should be treated with the precautions appropriate for a potentially hazardous substance.[10]

Table 3: GHS Hazard and Precautionary Information

| Category | Statement | Source |

|---|---|---|

| Hazard | Harmful if swallowed. Harmful if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [11] |

| Precaution | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | [11] |

| Response | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |[11][12] |

Handling and Storage Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination and degradation.[10][12]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[10]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[10]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek medical aid.[10]

-

Ingestion: Wash mouth out with water. Do not induce vomiting. Seek immediate medical attention.[10]

-

References

- 1. PHENYL(THIOPHEN-2-YL)METHANOL | CAS 26059-21-2 [matrix-fine-chemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Thiophene systems. 9. Thienopyrimidinedione derivatives as potential antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tutorchase.com [tutorchase.com]

- 6. lehigh.edu [lehigh.edu]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. (2-Thien-2-ylphenyl)methanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Imperative for Rigorous Structural Elucidation

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Thien-2-ylphenyl)methanol

This compound stands as a significant heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structural motif, combining a thiophene ring with a phenylmethanol core, makes it a precursor for novel therapeutic agents and functional organic materials. The precise arrangement of these aromatic systems and the reactive hydroxyl group dictates its chemical behavior and biological activity. Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities but the foundational bedrock upon which reliable and reproducible research is built.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. We will move beyond a simple recitation of data, instead focusing on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices will be explained, and detailed protocols are provided to ensure the acquisition of high-fidelity, trustworthy data. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for the chemical analysis of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise isomer and overall structure.

Expertise in Experimental Design: The Solvent Question

The choice of solvent is a critical experimental parameter that can significantly influence the resulting NMR spectrum, particularly the chemical shifts of labile protons like the hydroxyl (-OH) group.[1][2][3][4] Intermolecular interactions, such as hydrogen bonding between the solute and the solvent, can cause notable shifts.[5]

-

Deuterated Chloroform (CDCl₃): This is the most common and cost-effective NMR solvent. It is relatively non-polar and will provide a good general spectrum. However, the hydroxyl proton signal in CDCl₃ is often broad and can appear over a wide chemical shift range, sometimes making it difficult to identify.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): As a polar, hydrogen-bond accepting solvent, DMSO-d₆ is exceptionally useful for characterizing alcohols. It forms a distinct hydrogen bond with the -OH proton, resulting in a sharper, more defined signal that typically appears as a triplet (if coupled to the adjacent methine proton) in a predictable region (often > 4.0 ppm).

For unambiguous characterization of the hydroxyl group, acquiring a spectrum in DMSO-d₆ is highly recommended.

Predicted ¹H NMR Spectrum

Based on the molecular structure, the following proton signals are anticipated. The chemical shifts (δ) are estimates based on standard values for similar chemical environments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| Phenyl Protons (H-a, b, c, d) | 7.20 - 7.60 | Multiplet (m) | 4H | Protons on the phenyl ring will reside in the typical aromatic region. The substitution pattern will lead to a complex, overlapping multiplet. |

| Thienyl Protons (H-e, f, g) | 6.90 - 7.40 | Multiplet (m) | 3H | Thiophene protons are also aromatic and will appear in a similar region to the phenyl protons, often exhibiting characteristic doublet of doublets or multiplet patterns. |

| Methine Proton (H-h) | ~5.90 | Singlet (s) or Doublet (d) | 1H | This proton is deshielded by both aromatic rings and the oxygen atom. In CDCl₃, it often appears as a singlet. In DMSO-d₆, it may couple to the -OH proton and appear as a doublet. |

| Hydroxyl Proton (-OH) | 1.5 - 4.0 (in CDCl₃) or > 4.0 (in DMSO-d₆) | Broad Singlet (br s) or Triplet (t) | 1H | Highly variable and solvent-dependent. D₂O exchange will cause this peak to disappear, providing definitive confirmation.[6] |

Predicted ¹³C NMR Spectrum

The carbon spectrum provides complementary information, confirming the number of unique carbon environments. Carbons attached to electronegative atoms like oxygen are significantly deshielded and appear at a lower field.[7][8]

| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |

| Phenyl C (quaternary, C-O) | 140 - 145 | The carbon atom of the phenyl ring bonded to the methanol group is deshielded. |

| Phenyl C (quaternary, C-Thienyl) | 138 - 142 | The carbon atom of the phenyl ring bonded to the thiophene ring. |

| Phenyl CH | 125 - 130 | Aromatic carbons with attached protons. |

| Thienyl C (quaternary, C-Phenyl) | 142 - 146 | The carbon atom of the thiophene ring bonded to the phenyl group. |

| Thienyl CH | 123 - 128 | Thiophene carbons with attached protons. |

| Methine C (C-OH) | 70 - 75 | The benzylic carbon is significantly deshielded by the directly attached oxygen atom. |

Protocol: NMR Sample Preparation and Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the instrument onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum (typically 8-16 scans).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

-

Integrate the signals.

-

Acquire a ¹³C NMR spectrum (typically requires a larger number of scans for sufficient signal-to-noise).

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, IR is crucial for confirming the presence of the hydroxyl (-OH) group and the aromatic rings.[7]

Predicted IR Absorption Bands

The molecule is expected to exhibit several characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3500 | Strong, Broad | Definitive evidence of the alcohol functional group. Broadness is due to intermolecular hydrogen bonding.[6][8] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Confirms the presence of C-H bonds on the phenyl and thiophene rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium, Sharp | Corresponds to the methine C-H bond. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Overtone and combination bands characteristic of the aromatic rings. |

| C-O Stretch (Alcohol) | 1050 - 1200 | Strong | A strong absorption confirming the carbon-oxygen single bond of the alcohol.[7] |

Protocol: FTIR Sample Preparation and Analysis

Choosing the correct sample preparation technique is vital for obtaining a high-quality spectrum.[10]

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is a modern, rapid technique that requires minimal sample preparation.[10][11]

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal. This is crucial for data integrity as it will be subtracted from the sample spectrum.[9]

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio it against the background to generate the final absorbance spectrum.

Method B: Potassium Bromide (KBr) Pellet

This traditional method is useful but more labor-intensive.[12][13]

-

Grind Sample: In an agate mortar and pestle, grind 1-2 mg of the sample until it is a fine, glossy powder.

-

Mix with KBr: Add ~100 mg of dry, IR-grade KBr and mix thoroughly with the sample.

-

Press Pellet: Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the instrument's sample holder and acquire the spectrum.

Visualization: IR Analysis Workflow

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable and reproducible fragmentation.

Predicted Fragmentation Pattern

The molecular ion (M⁺•) of this compound is expected at m/z = 188. Aromatic alcohols typically show a prominent molecular ion peak due to the stability of the ring systems.[14] Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[6][7][15]

| m/z Value | Proposed Fragment Ion | Formation Pathway | Significance |

| 188 | [C₁₁H₁₀OS]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 187 | [M-H]⁺ | Loss of a hydrogen radical from the methine carbon. | A common fragmentation for benzylic alcohols, leading to a stable oxonium ion.[16] |

| 171 | [M-OH]⁺ | Loss of a hydroxyl radical. | Results in a highly stabilized carbocation. |

| 170 | [M-H₂O]⁺• | Dehydration (Loss of water) | A characteristic fragmentation pathway for alcohols.[6][8] |

| 111 | [C₆H₇S]⁺ | Cleavage of the C-C bond between the rings. | Fragment corresponding to the methyl-thiophene cation. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | Formed via rearrangement after initial fragmentation. |

| 77 | [C₆H₅]⁺ | Phenyl cation | A very common and stable fragment from phenyl-containing compounds.[16] |

Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this alcohol.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Set an appropriate injection port temperature (e.g., 250 °C).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Program the oven with a temperature gradient (e.g., start at 50 °C, ramp to 280 °C) to ensure good separation and peak shape.

-

-

MS Method:

-

Set the ion source to Electron Ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-400).

-

-

Analysis: Inject a small volume (1 µL) of the sample. The compound will elute from the GC column at a specific retention time and enter the mass spectrometer, where it will be fragmented and detected.

Visualization: Predicted MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the title compound.

Integrated Spectroscopic Analysis: A Triad of Confirmation

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of data from NMR, IR, and MS. The logical relationship between these techniques forms a self-validating system for analysis.

-

MS provides the molecular formula (via molecular weight).

-

IR confirms the key functional groups predicted by that formula (e.g., -OH).

-

NMR reveals the precise connectivity and arrangement of the atoms, distinguishing between isomers and providing the final, unambiguous structural proof.

Caption: The logical triad of integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the strategic application of NMR, IR, and MS. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the structure and purity of their material. This rigorous analytical approach ensures data integrity and provides a solid foundation for subsequent research and development endeavors, from exploring new reaction pathways to developing novel therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. jascoinc.com [jascoinc.com]

- 11. rtilab.com [rtilab.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. whitman.edu [whitman.edu]

- 15. fiveable.me [fiveable.me]

- 16. benchchem.com [benchchem.com]

Physical characteristics of (2-Thien-2-ylphenyl)methanol

An In-depth Technical Guide to the Physical Characteristics of (2-Thien-2-ylphenyl)methanol

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the biaryl scaffold remains a cornerstone of molecular design. These structures, characterized by two directly connected aromatic rings, offer a unique combination of structural rigidity and conformational flexibility, enabling them to engage with biological targets in ways that simpler planar molecules cannot. Among these, this compound represents a particularly intriguing example, merging a classic phenyl ring with a sulfur-containing thiophene heterocycle. This arrangement not only imparts specific electronic and steric properties but also serves as a versatile synthetic handle for further molecular elaboration.

This guide is structured not as a rigid data sheet, but as a technical narrative. It is designed for the practicing researcher who requires not just the "what" but the "why." We will delve into the physical and chemical properties of this molecule, explain the rationale behind its analytical characterization, provide robust, field-tested protocols for its synthesis and purification, and explore its significance. Every claim is substantiated, and every protocol is designed for practical application in a modern laboratory setting.

Section 1: Compound Identity and Molecular Structure

This compound is a biaryl alcohol where a thiophen-2-yl group is substituted at the ortho-position of a benzyl alcohol. This specific substitution pattern introduces significant steric interaction between the two aromatic rings, forcing the molecule to adopt a non-planar, twisted conformation in its ground state. This torsional angle is a critical physical characteristic, influencing the molecule's solubility, crystal packing, and interaction with protein binding sites[1][2].

Systematic IUPAC Name: (2-(Thiophen-2-yl)phenyl)methanol Common Synonyms: 2-(2-Thienyl)benzyl alcohol, [2-(2-Thienyl)phenyl]methanol[3] CAS Number: 773872-97-2[4][5][6] Molecular Formula: C₁₁H₁₀OS Molecular Weight: 190.26 g/mol [3][6]

Caption: Molecular Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound are dictated by its biaryl structure, the presence of a polar hydroxyl group, and its moderate molecular weight. While comprehensive experimental data is not widely published, we can compile known values and provide expert estimations based on its structure.

| Property | Value / Observation | Source / Rationale |

| Physical State | White to off-white solid | Predicted based on the isomer phenyl(thiophen-2-yl)methanol, which is a solid[7], and the increased molecular complexity favoring a solid state at room temperature. |

| Boiling Point | 358.3±27.0 °C (at 760 mmHg) | [3] (Note: This is likely a calculated value and should be treated as an estimate). |

| Melting Point | Not experimentally reported | Expected to be significantly higher than room temperature. |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate, DMSO. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | Predicted based on the presence of the polar alcohol group and the large non-polar aromatic surface area. |

| LogP (octanol/water) | 2.907 | [3] (Calculated value, indicating moderate lipophilicity). |

Section 3: Spectroscopic Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. As no public spectra are available for this specific CAS number, this section provides a detailed prediction of the expected spectral features, grounded in the analysis of its constituent parts and data from analogous compounds[8][9][10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The spectrum will be complex due to the presence of two distinct aromatic systems.

-

¹H NMR (Expected, in CDCl₃, 400 MHz):

-

δ 7.5-7.2 ppm (m, 4H): Protons of the phenyl ring. The ortho-substitution pattern will lead to complex multiplet splitting.

-

δ 7.4 ppm (dd, 1H), 7.2 ppm (dd, 1H), 7.0 ppm (dd, 1H): The three protons of the thiophene ring. The coupling constants (J-values) will be characteristic of a 2-substituted thiophene.

-

δ 4.8 ppm (s, 2H): The benzylic methylene (-CH₂-) protons. This signal would be a singlet as there are no adjacent protons.

-

δ 2.0-2.5 ppm (s, broad, 1H): The hydroxyl (-OH) proton. Its chemical shift is variable and depends on concentration and solvent. It may exchange with D₂O.

-

-

¹³C NMR (Expected, in CDCl₃, 101 MHz):

-

11 distinct signals are expected, corresponding to the 11 unique carbon atoms in the molecule.

-

δ 140-145 ppm: Quaternary carbons at the junction of the two rings and the carbon bearing the thiophene's sulfur atom.

-

δ 125-130 ppm: Aromatic C-H carbons from both the phenyl and thiophene rings.

-

δ 62-65 ppm: The benzylic carbon (-CH₂OH).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Characteristic Absorptions (Expected, cm⁻¹):

-

3400-3200 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol group.

-

3100-3000 cm⁻¹ (medium): Aromatic C-H stretching from both rings.

-

2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the -CH₂- group.

-

1600-1450 cm⁻¹ (multiple, medium-strong): C=C stretching vibrations within the aromatic and heteroaromatic rings.

-

1260-1050 cm⁻¹ (strong): C-O stretching of the primary alcohol[11].

-

~700-800 cm⁻¹: C-S stretching from the thiophene ring.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the overall formula.

-

Expected Features (Electron Ionization, EI):

-

Molecular Ion (M⁺): m/z = 190.

-

Key Fragments:

-

m/z = 172 (M - H₂O): Loss of water from the alcohol.

-

m/z = 159 (M - CH₂OH): Loss of the hydroxymethyl group.

-

m/z = 83: Thienyl cation fragment.

-

m/z = 77: Phenyl cation fragment.

-

-

References

- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Henankerui.lookchem.com [Henankerui.lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 773872-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. phenyl(thiophen-2-yl)methanol | 26059-21-2 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to Thienylphenylmethanol Compounds: From Discovery to Therapeutic Applications

This guide provides a comprehensive overview of thienylphenylmethanol compounds, intended for researchers, scientists, and professionals in drug development. It delves into the historical context of their discovery, explores their synthesis and structure-activity relationships, and details their pharmacological applications, with a focus on the causality behind experimental choices and the validation of described protocols.

Introduction: The Emergence of a Versatile Scaffold

The thienylphenylmethanol core, a structural motif characterized by a methanol backbone substituted with both a phenyl and a thienyl group, represents a cornerstone in medicinal chemistry. Its discovery and subsequent derivatization have led to the development of numerous compounds with significant therapeutic value, particularly in the realm of central nervous system (CNS) disorders. The inherent steric and electronic properties of the thiophene ring, an isostere of the benzene ring, coupled with the versatility of the phenyl group for substitution, have provided a rich scaffold for medicinal chemists to explore and optimize for various biological targets.

Foundational Discoveries and Historical Context

The journey of thienylphenylmethanol compounds began with the exploration of diarylmethanol structures as potential pharmacophores. Early investigations into compounds with CNS activity laid the groundwork for the synthesis and evaluation of heterocyclic analogs. The substitution of a phenyl ring with a bioisosteric thiophene ring was a pivotal step, leading to compounds with altered metabolic stability, potency, and selectivity. This strategic molecular modification paved the way for the development of key drug classes, including stimulants and atypical antidepressants.

A notable early example is the development of compounds that modulate dopamine transporter (DAT) function. The structure-activity relationship (SAR) studies of methylphenidate analogs, for instance, have provided valuable insights into the pharmacophoric requirements for DAT binding.[1][2] These studies have consistently highlighted the importance of the spatial arrangement of the aryl and heterocyclic rings relative to the amine function for optimal activity.

Synthesis and Methodologies: A Validated Approach

The synthesis of thienylphenylmethanol derivatives can be approached through several reliable and well-established routes. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the aromatic and heterocyclic rings, as well as the need for stereochemical control.

Grignard Reaction: A Classic and Robust Method

A primary and widely adopted method for the synthesis of the core thienylphenylmethanol scaffold is the Grignard reaction. This approach offers a straightforward and high-yielding route to the tertiary alcohol.

Experimental Protocol: Synthesis of Phenyl(2-thienyl)methanol via Grignard Reaction

-

Step 1: Preparation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Step 2: Reaction with Thiophene-2-carboxaldehyde. Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0°C. A solution of thiophene-2-carboxaldehyde in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 5°C. The reaction is allowed to stir at room temperature for several hours to ensure complete conversion.

-

Step 3: Quenching and Work-up. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure phenyl(2-thienyl)methanol.[3]

Causality in Experimental Design: The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent by water. The slow, dropwise addition of the aldehyde at a low temperature helps to control the exothermic reaction and minimize the formation of byproducts. The choice of a saturated ammonium chloride solution for quenching provides a mildly acidic workup that protonates the alkoxide without causing acid-catalyzed side reactions.

Asymmetric Hydrogenation for Chiral Derivatives

For therapeutic applications, enantiomerically pure compounds are often required. Asymmetric hydrogenation of the corresponding ketone precursor, phenyl(pyridin-2-yl)methanone, offers an efficient route to chiral (S)- or (R)-phenyl(pyridin-2-yl)methanol derivatives.[4][5]

Experimental Protocol: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

-

Step 1: Catalyst Preparation. A chiral ligand and a metal complex (e.g., [Ir(COD)Cl]2) are dissolved in a suitable solvent like methanol and stirred under an inert atmosphere to form the active catalyst.[4][5]

-

Step 2: Hydrogenation. In a high-pressure autoclave, the phenyl(pyridin-2-yl)methanone, the pre-formed catalyst, a base (e.g., sodium carbonate or potassium tert-butoxide), and a solvent (e.g., methanol) are combined.[4][5] The autoclave is purged with hydrogen and then pressurized to the desired level (e.g., 3.0 MPa). The reaction is heated and stirred for a specified duration.

-

Step 3: Work-up and Purification. After the reaction, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent such as ethyl acetate. The organic phase is dried and concentrated to yield the crude chiral alcohol, which can be further purified by chromatography. High enantiomeric excess (ee) values, often exceeding 99%, can be achieved with this method.[4]

Self-Validating System: The success of this protocol is validated by the high yield and, critically, the high enantioselectivity of the product. The choice of the chiral ligand is paramount in determining the stereochemical outcome of the reaction. The use of a specific ligand-metal complex system is based on extensive screening and optimization to achieve the desired enantiomer with high purity.

Structure-Activity Relationship (SAR) and Drug Design

The pharmacological activity of thienylphenylmethanol derivatives is highly dependent on their structural features. SAR studies have been instrumental in guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

-

Aryl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence binding affinity and activity. For instance, in the context of dopamine transporter inhibitors, electron-withdrawing groups at the 3' or 4' positions of the phenyl ring can enhance binding affinity.[1] Conversely, bulky substituents at the 2' position are generally not well-tolerated.[1][2]

-

Heterocyclic Ring Isomers: The position of the nitrogen atom in pyridine analogs or the attachment point of the thiophene ring (e.g., 2-thienyl vs. 3-thienyl) can drastically alter the compound's biological profile.

-

Stereochemistry: The absolute stereochemistry at the carbinol center is often crucial for biological activity. For many CNS targets, one enantiomer is significantly more potent than the other.

These SAR principles are often rationalized through molecular modeling and docking studies, which can predict the binding interactions of the compounds with their target proteins.[6][7][8]

Therapeutic Applications and Pharmacological Activity

Thienylphenylmethanol derivatives have demonstrated a wide range of pharmacological activities, leading to their investigation and use in various therapeutic areas.

Central Nervous System Disorders

The most prominent application of this class of compounds is in the treatment of CNS disorders. Derivatives of thienylphenylmethanol are known to interact with various neurotransmitter systems. For example, certain analogs act as potent inhibitors of the dopamine transporter, leading to their use as stimulants for conditions like ADHD and narcolepsy.[2] The piperidine-containing derivatives, such as methylphenidate, are well-known examples of this therapeutic class.[9]

Other Potential Therapeutic Areas

Beyond CNS applications, the versatile thienylphenylmethanol scaffold has been explored for other therapeutic uses. Research has indicated potential applications as:

-

Anti-inflammatory agents: Some derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX), suggesting potential anti-inflammatory benefits.[10]

-

Anticancer agents: Certain thioxanthone derivatives, which share structural similarities, have exhibited potent anticancer activity.[10]

-

Enzyme inhibitors: The scaffold has been utilized in the design of inhibitors for various enzymes, including xanthine oxidase.[6]

The broad spectrum of biological activities highlights the privileged nature of the thienylphenylmethanol scaffold in drug discovery.[11][12]

Data Presentation and Visualization

Table 1: Comparative Synthesis Data for Phenyl(pyridin-2-yl)methanol Derivatives via Asymmetric Hydrogenation

| Entry | Precursor | Chiral Ligand | Metal Complex | Base | Solvent | H2 Pressure (MPa) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | ee (%) | Reference |

| 1 | Phenyl(pyridin-2-yl)methanone | I-1 | [Ir(COD)Cl]2 | NaOCH3 | Methanol | 3.0 | 40 | 12 | 91 | 96 | 87 (R) | [5] |

| 2 | Phenyl(pyridin-2-yl)methanone | I-1 | [Ir(COD)Cl]2 | Na2CO3 | Methanol | 3.0 | 40 | 12 | 92 | 98 | 95 (R) | [5] |

| 3 | Phenyl(pyridin-2-yl)methanone | I-1 | [Ir(COD)Cl]2 | NaOCH3 | Methanol | 3.0 | 40 | 12 | 91 | 97 | 85 (S) | [4] |

| 4 | Phenyl(pyridin-2-yl)methanone | I-1 | [Ir(COD)Cl]2 | KOBu-t | Methanol | 3.0 | 40 | 12 | 81 | 97 | 95 (S) | [4] |

Diagram 1: General Synthetic Workflow for Thienylphenylmethanol Compounds

Caption: Synthetic routes to thienylphenylmethanol compounds.

Diagram 2: Key Structure-Activity Relationships

Caption: Factors influencing the biological activity of thienylphenylmethanol analogs.

Conclusion

The thienylphenylmethanol scaffold has proven to be a remarkably fruitful starting point for the discovery and development of new therapeutic agents. Its rich history, coupled with well-defined and robust synthetic methodologies, continues to make it an attractive area of research. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel derivatives with enhanced pharmacological profiles. The self-validating nature of the described synthetic protocols, which consistently deliver high yields and, where applicable, high enantioselectivity, provides a solid foundation for further exploration and innovation in this exciting field of medicinal chemistry.

References

- 1. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PHENYL(2-THIENYL)METHANOL | 26059-21-2 [amp.chemicalbook.com]

- 4. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 5. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 6. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. malariaworld.org [malariaworld.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]

- 12. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Guide to Phenyl(thiophen-2-yl)methanol: Computational Insights for Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Executive Summary

Phenyl(thiophen-2-yl)methanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry, largely owing to the thiophene moiety's role as a versatile bioisostere for the benzene ring.[1] This guide provides a comprehensive overview of the theoretical methodologies used to characterize Phenyl(thiophen-2-yl)methanol at a quantum mechanical level. We will delve into the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and reactive properties. Furthermore, we will outline how these computational insights form a critical foundation for rational drug design, guiding structure-activity relationship (SAR) studies and predicting interactions with biological targets. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the discovery of novel therapeutics.

Part 1: Foundational Profile of Phenyl(thiophen-2-yl)methanol

Chemical Identity and Structure

Phenyl(thiophen-2-yl)methanol, also known as phenyl(2-thienyl)methanol, is an aromatic alcohol. Its structure features a central methanol carbon atom bonded to both a phenyl ring and a thiophene ring at the 2-position. This unique combination of aromatic systems imparts specific electronic and steric properties that are of great interest in drug design.

Table 1: Chemical and Physical Properties of Phenyl(thiophen-2-yl)methanol

| Property | Value | Source |

|---|---|---|

| CAS Number | 26059-21-2 | [2] |

| Molecular Formula | C₁₁H₁₀OS | [2] |

| Molecular Weight | 190.27 g/mol | |

| Physical Form | Solid | |

| InChIKey | AASDNBSTNIJBFZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CS2)O | |

Significance in Medicinal Chemistry

The thiophene ring is considered a "privileged structure" in medicinal chemistry.[1] It frequently serves as a bioisosteric replacement for a phenyl group, a strategy used to modulate a compound's metabolic stability, solubility, and target-binding affinity. Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties.[1][3] Theoretical studies of the parent molecule, Phenyl(thiophen-2-yl)methanol, are therefore essential to build a fundamental understanding that can inform the design of more complex and potent derivatives.

Part 2: The Theoretical Framework: Quantum Chemical Methods

The core of modern theoretical analysis for molecules of this size lies with Density Functional Theory (DFT). DFT provides a favorable balance between computational cost and accuracy, making it the workhorse for predicting molecular properties.[4]

Protocol 1: A Self-Validating DFT Workflow for Molecular Characterization

This protocol outlines the essential steps for setting up a reliable computational study of Phenyl(thiophen-2-yl)methanol. The causality behind each choice is explained to ensure a robust and reproducible methodology.

Step 1: Geometry Optimization

-

Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

-

Method: A hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven starting point for organic molecules.[5] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. The '6-311G' part provides a flexible description of core and valence electrons. The '++' adds diffuse functions to better describe lone pairs and non-covalent interactions, while '(d,p)' adds polarization functions to allow for non-spherical electron distribution, which is critical for accurate bond angles.[5]

-

Validation: The optimization is complete when a frequency calculation at the same level of theory yields no imaginary frequencies, confirming the structure is a true energy minimum.

Step 2: Electronic Property Calculation

-

Objective: To analyze the molecule's electronic structure, including orbital energies and charge distribution.

-

Methodology: Using the optimized geometry from Step 1, a single-point energy calculation is performed. This computes properties like Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MESP), and Mulliken population analysis.

-

Solvent Effects: Biological processes occur in an aqueous environment. Therefore, employing a continuum solvation model like the Polarizable Continuum Model (PCM) is crucial for more biologically relevant results.[6]

Step 3: Data Analysis and Interpretation

-

Objective: To translate raw computational data into chemically meaningful insights.

-

Process: Analyze the HOMO-LUMO energy gap to predict chemical reactivity.[5] Examine the MESP map to identify sites susceptible to electrophilic or nucleophilic attack. Calculate global reactivity descriptors to quantify the molecule's stability and reactivity.[5]

Visualization of the DFT Workflow

Caption: A standard workflow for DFT-based molecular characterization.

Part 3: In Silico Characterization of Phenyl(thiophen-2-yl)methanol

Applying the DFT protocol allows for a deep dive into the molecule's intrinsic properties.

Optimized Molecular Geometry

The geometry optimization reveals the most stable 3D arrangement of the atoms. Key parameters include the dihedral angle between the phenyl and thiophene rings, which dictates the overall steric profile of the molecule. This information is foundational for understanding how the molecule might fit into a protein's active site. For similar benzhydrol compounds, the angle between the two aromatic rings is a defining structural feature.[7][8]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: For Phenyl(thiophen-2-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is likely distributed across the aromatic systems, providing sites for nucleophilic attack.

-

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5]

Table 2: Calculated Electronic Properties

| Parameter | Description | Predicted Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| E_gap (LUMO-HOMO) | Energy Gap | Correlates with chemical stability and reactivity[5] |

Molecular Electrostatic Potential (MESP)